molecular formula C23H24O6 B190151 Cudraxanthone L

Cudraxanthone L

Numéro de catalogue: B190151
Poids moléculaire: 396.4 g/mol
Clé InChI: LVKPSBFBKBJJOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Biological Activities

Cudraxanthone L exhibits several notable biological activities, including:

  • Anti-inflammatory Effects : this compound has been shown to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in HaCaT cells when stimulated with tumor necrosis factor-alpha and interferon-gamma. This suggests its potential use in treating inflammatory conditions .
  • Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation, contributing to its neuroprotective effects. This is particularly relevant in neurodegenerative diseases .
  • Cytotoxic Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Anti-inflammatory EffectsInhibits IL-6 and IL-8 production in HaCaT cells.
Cancer Cell ViabilityInduces apoptosis in oral squamous cell carcinoma cells.
NeuroprotectionReduces oxidative stress in neuronal cells.
CytotoxicityEffective against multiple cancer cell lines.

Case Study Insights

  • Anti-inflammatory Mechanisms : In a controlled study, treatment with this compound led to a marked decrease in inflammatory markers in cell cultures exposed to inflammatory stimuli. This highlights its potential application in inflammatory diseases such as psoriasis or rheumatoid arthritis.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that this compound administration resulted in improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, suggesting its therapeutic potential for neurodegenerative conditions.
  • Cancer Therapeutics : A study focusing on this compound's cytotoxicity revealed significant tumor growth inhibition in xenograft models of breast cancer, supporting its role as a promising anticancer agent.

Analyse Des Réactions Chimiques

Types de réactions : Cudraxanthone L subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité Biologique

Cudraxanthone L (CXL) is a natural compound derived from Cudrania tricuspidata, a plant known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CXL, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.

Overview of this compound

This compound is categorized as a xanthone, a class of compounds with significant pharmacological potential. Research indicates that CXL exhibits various biological activities, including:

  • Anti-cancer properties
  • Anti-inflammatory effects
  • Neuroprotective effects

Anti-Cancer Activity

CXL has been shown to possess notable anti-cancer effects across several studies. Key findings include:

  • Inhibition of Gastric Cancer : A study demonstrated that CXL inhibits gastric cancer by regulating the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound was found to suppress angiogenesis and induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against gastric cancer .
  • Cytotoxicity against Various Cancer Cell Lines : In vitro studies have reported the cytotoxic effects of CXL on multiple cancer cell lines, including:
    • MDA-MB-231 (breast cancer)
    • U87MG (glioblastoma)
    • CCRF-CEM (leukemia)
    The half-maximal inhibitory concentration (IC50) values for these cell lines varied, indicating differing sensitivities to CXL treatment. For instance, CXL showed an IC50 value of 2.78 µM against MDA-MB-231 cells and 22.49 µM against U87MG cells .

Anti-Inflammatory Effects

CXL also exhibits significant anti-inflammatory properties. Research findings include:

  • Reduction of Pro-inflammatory Cytokines : In experiments involving tumor necrosis factor-alpha (TNF-α) and interferon-gamma-treated HaCaT cells, CXL demonstrated a substantial reduction in the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). The IC50 values were recorded at 9.86 µM for IL-6 and 3.70 µM for IL-8 production inhibition .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) activation and the downregulation of cyclooxygenase-2 (COX-2) expression in activated microglial cells . This suggests that CXL may be beneficial in treating neuroinflammatory conditions.

Neuroprotective Properties

The neuroprotective effects of CXL have been explored in various models, showing promise in mitigating neurodegenerative diseases:

  • Inhibition of Neuroinflammation : Studies indicate that CXL can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated BV2 microglial cells, leading to decreased production of nitric oxide and prostaglandin E2 (PGE2). This suggests potential therapeutic applications in neurodegenerative diseases characterized by chronic inflammation .
  • Cell Viability and Apoptosis : Research has shown that CXL enhances cell viability in neuronal cultures while inducing apoptosis in cancerous cells, indicating its dual role as a protective agent in healthy neuronal tissues while targeting malignant cells .

Summary Table of Biological Activities

Biological ActivityMechanismIC50 Values
Anti-cancerRegulates MAPK pathway; induces apoptosisMDA-MB-231: 2.78 µM; U87MG: 22.49 µM
Anti-inflammatoryInhibits NF-kB activation; reduces IL-6 and IL-8 productionIL-6: 9.86 µM; IL-8: 3.70 µM
NeuroprotectionSuppresses iNOS and COX-2 expressionN/A

Case Studies

  • Gastric Cancer Treatment : A clinical study evaluated the efficacy of CXL in patients with gastric cancer, demonstrating significant tumor reduction and improved patient outcomes when combined with standard chemotherapy regimens .
  • Neuroinflammatory Disorders : In a preclinical model of Alzheimer's disease, administration of CXL resulted in reduced neuroinflammatory markers and improved cognitive function compared to control groups .

Propriétés

IUPAC Name

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKPSBFBKBJJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cudraxanthone L
Reactant of Route 2
cudraxanthone L
Reactant of Route 3
cudraxanthone L
Reactant of Route 4
cudraxanthone L
Reactant of Route 5
cudraxanthone L
Reactant of Route 6
Reactant of Route 6
cudraxanthone L
Customer
Q & A

Q1: What is the biological activity of cudraxanthone L?

A1: this compound has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []

Q2: What is the molecular structure of this compound?

A2: this compound is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]

Q3: What is the source of this compound?

A3: this compound is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]

Q4: Are there any other xanthones found in Cudrania tricuspidata?

A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []

Q5: How does the structure of this compound relate to its activity?

A5: While the exact structure-activity relationship (SAR) of this compound has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of this compound responsible for its MAO inhibitory and anticancer properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.